molecular formula C17H20N2O3S2 B2642234 N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide CAS No. 1207009-48-0

N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2642234
CAS No.: 1207009-48-0
M. Wt: 364.48
InChI Key: AKRJOHBQBLOEIO-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a distinct molecular structure with a molecular formula of C17H20N2O3S2 and a molecular weight of 364.48 g/mol . Its architecture incorporates both acetamide and sulfonamide functional groups linked to a 3-methylphenyl core, with a key 1-(thiophen-2-yl)cyclopropyl)methyl moiety . Sulfonamide-based compounds are a diverse and well-studied class known for their considerable medical importance and are frequently explored as core structures in drug discovery due to their stability and tolerability in biological systems . The specific research applications and detailed mechanism of action for this particular compound are areas of ongoing investigation and are not fully elucidated in the current literature. It is supplied as a high-purity material intended for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[3-methyl-4-[(1-thiophen-2-ylcyclopropyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-12-10-14(19-13(2)20)5-6-15(12)24(21,22)18-11-17(7-8-17)16-4-3-9-23-16/h3-6,9-10,18H,7-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRJOHBQBLOEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Thiophene Introduction: The thiophene ring is incorporated via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting an amine with a sulfonyl chloride under basic conditions.

    Final Assembly: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of each step to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar activities.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, synthetic, and functional differences between BG02487 and related sulfonamide derivatives.

Substituent Variations in Sulfamoylphenylacetamides

Compound 3 : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
  • Molecular Formula : C₁₂H₁₄N₂O₅S
  • Molecular Weight : 299.34 g/mol
  • Key Features : The sulfamoyl group is substituted with a 2-oxotetrahydrofuran-3-yl moiety instead of BG02487’s thiophene-cyclopropylmethyl. This introduces a five-membered lactone ring , enhancing polarity but reducing lipophilicity compared to BG02487. Synthesized via N-acetylation of sulfanilyl chloride, it exhibits a melting point of 174–176°C and distinct NMR signals (e.g., δ 10.33 ppm for the acetamide NH) .
Compound 29 : N-(2-Amino-4-(N-(Tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide
  • Molecular Features: Contains a tert-butyl sulfamoyl group and a 4-hydroxyphenylacetamide chain. Synthesized using EDC/HOBt coupling agents, this compound is part of a series evaluated for carbonic anhydrase inhibition .
BG02487 :
  • Distinctive Traits : The thiophene-cyclopropylmethyl substituent provides a unique electronic profile due to the aromatic thiophene and rigid cyclopropane ring. This combination may enhance π-π stacking interactions with biological targets and resist oxidative metabolism, improving bioavailability .

Aryl Sulfonamide Derivatives

4w–4z, 5a–5b : Halogenated and Functionalized N-Phenylbenzenesulfonamides
  • Examples :
    • 4w : 4-Chloro-N-phenylbenzenesulfonamide
    • 4y : 4-Bromo-N-phenylbenzenesulfonamide
    • 5a : 4-Methoxy-N-phenylbenzenesulfonamide
  • Key Differences : These compounds lack the acetamide moiety present in BG02487. Substituents like chloro , bromo , and methoxy modulate electronic effects (e.g., electron-withdrawing Cl/Br vs. electron-donating OMe). Synthesized via copper-catalyzed coupling, they demonstrate how halogenation influences solubility and binding affinity .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure: Features a nitro group and methylsulfonyl substituent on the phenyl ring. Crystal structure analysis reveals intermolecular hydrogen bonding (C–H⋯O), influencing packing stability .

Complex Heterocyclic Sulfonamides

Compound 54 : Indoline-Based Autophagy Inhibitor
  • Structure: A polyfunctionalized indoline derivative with a 4-chloro-3-(trifluoromethyl)phenyl sulfamoyl group. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the indoline core enables π-stacking.

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
BG02487 C₁₇H₂₀N₂O₃S₂ 364.48 Thiophene-cyclopropylmethyl High metabolic stability; research use
Compound 3 C₁₂H₁₄N₂O₅S 299.34 2-Oxotetrahydrofuran-3-yl Polar lactone ring; NMR δ 10.33 (NH)
Compound 29 C₁₉H₂₄N₃O₄S 390.48 tert-Butyl, 4-hydroxyphenyl Carbonic anhydrase inhibition
4w (4-Chloro-N-phenyl) C₁₂H₁₀ClNO₂S 267.73 4-Chlorophenyl Electron-withdrawing Cl; Cu-catalyzed synthesis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 Nitro, methylsulfonyl Intermolecular H-bonding; crystal stability

Q & A

Q. What are the recommended synthetic pathways for N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide?

A common method involves sulfamoylation of the precursor amine followed by acetylation. For example:

Sulfamoylation : React the intermediate amine (e.g., 3-methyl-4-aminophenyl derivatives) with a sulfamoyl chloride derivative under reflux conditions in anhydrous dichloromethane (DCM) with a base like triethylamine .

Acetylation : Treat the sulfamoylated product with acetic anhydride in ethanol under reflux, followed by purification via recrystallization or column chromatography .
Key considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of thiophene moieties. Monitor reaction progress via TLC or HPLC.

Q. How can researchers confirm the structural identity of this compound?

A multi-technique approach is essential:

  • X-ray crystallography : Resolve crystal structure to confirm bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between sulfamoyl and acetamide groups) .
  • Spectroscopy :
    • FTIR : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, S=O stretches at ~1150–1300 cm⁻¹) .
    • NMR : Assign protons (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm, cyclopropane CH₂ at δ 1.2–1.8 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~10–15
    Water<1
    Note: Solubility varies with substituents; cyclopropane and thiophene groups reduce aqueous solubility .
  • Stability : Store at –20°C under argon. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound?

  • QSAR models : Estimate biodegradability (e.g., using EPI Suite) and bioaccumulation potential based on logP (predicted ~2.8) .
  • DFT calculations : Analyze electron density maps to predict reactivity with environmental oxidants (e.g., hydroxyl radicals) .
  • Molecular docking : Assess binding affinity to biological targets (e.g., enzymes involved in xenobiotic metabolism) .

Q. What experimental strategies resolve contradictions in spectroscopic data?

  • Case example : Discrepancies in NMR assignments due to rotational isomers of the sulfamoyl group.
    • Solution : Use variable-temperature NMR to observe coalescence of split peaks or employ 2D techniques (COSY, HSQC) .
  • Validation : Cross-reference with high-resolution mass spectrometry and single-crystal X-ray data .

Q. How does the cyclopropane-thiophene moiety influence biological activity?

  • Structure-activity relationship (SAR) :
    • Cyclopropane : Enhances metabolic stability by restricting conformational flexibility .
    • Thiophene : Modulates π-π stacking interactions with aromatic residues in target proteins (e.g., kinases) .
  • Experimental design : Synthesize analogs (e.g., replacing thiophene with furan) and compare IC₅₀ values in enzyme inhibition assays .

Q. What crystallographic techniques elucidate intermolecular interactions in this compound?

  • Single-crystal X-ray diffraction :
    • Identify hydrogen-bonding networks (e.g., N–H⋯O between acetamide and sulfamoyl groups) .
    • Analyze packing motifs (e.g., head-to-tail arrangements driven by C–H⋯O interactions) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., % of H-bonding vs. van der Waals contacts) .

Q. How can researchers assess the compound’s potential as a precursor for heterocyclic derivatives?

  • Functionalization strategies :
    • Cyclization : React with POCl₃ to form oxadiazole rings via dehydration .
    • Cross-coupling : Use Suzuki-Miyaura reactions to modify the thiophene moiety .
  • Characterization : Monitor reaction intermediates via LC-MS and isolate products using preparative HPLC .

Methodological Notes

  • Data sources : Prioritize PubChem , Acta Crystallographica , and NIST for validated data.
  • Safety : Follow GHS guidelines for handling sulfamoyl/acetamide compounds (e.g., wear nitrile gloves, use fume hoods) .

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